

A Technical Guide to Muconolactone: Chemical Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Muconolactone*

Cat. No.: *B1205914*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **muconolactone**, a significant intermediate in the microbial degradation of aromatic compounds. This document details its chemical identifiers, physicochemical properties, and presents a comprehensive look at its biosynthesis via engineered microorganisms. Furthermore, it outlines detailed experimental protocols for its production, purification, and quantitative analysis, making it a valuable resource for researchers in metabolic engineering, synthetic biology, and drug development.

Chemical and Physical Data

The fundamental chemical and physical properties of **muconolactone** are summarized below. These tables provide a quick reference for its key identifiers and quantitative data.

Table 1: Chemical Identifiers for Muconolactone

Identifier	Value
CAS Number	6666-46-2[1][2][3][4]
IUPAC Name	2-(5-oxo-2H-furan-2-yl)acetic acid[2][5]
Molecular Formula	C ₆ H ₆ O ₄ [1][2][3][5]
PubChem CID	542[1][2][5]
SMILES	C1=CC(=O)OC1CC(=O)O[2][5]
InChI	InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)[1][2][5]
InChIKey	HPEKPJGPWNSAAV-UHFFFAOYSA-N[1][2][5]

Table 2: Physicochemical Properties of Muconolactone

Property	Value
Molecular Weight	142.11 g/mol [1][2]
Monoisotopic Mass	142.02660867 Da[2][5]
Boiling Point	430.8 °C at 760 mmHg[3][4]
Density	1.396 g/cm ³ [3][4]
Flash Point	192.7 °C[3][4]
Topological Polar Surface Area	63.6 Å ² [1][2]
Complexity	194[1][2]
Hydrogen Bond Acceptor Count	4[1]
Rotatable Bond Count	2[1]

Biosynthesis of Muconolactone

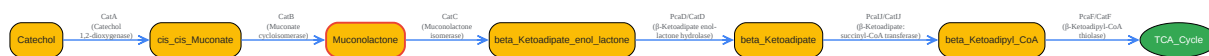
Muconolactone is a key intermediate in the β -ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds by soil bacteria like *Pseudomonas putida*.^[6] Specifically, it is part of the catechol branch of this pathway. Through metabolic engineering,

this pathway can be harnessed for the biotechnological production of **muconolactone** from lignin-derived aromatic compounds such as protocatechuic acid.[6]

A common strategy involves using a genetically modified strain of *Pseudomonas putida* KT2440.[6] In this strain, the gene *pcaD*, which encodes the enzyme β -ketoadipate enol-lactone hydrolase, is deleted (Δ pcaD).[6] This deletion creates a metabolic block, preventing the conversion of the precursor, β -ketoadipate enol-lactone, and leading to the accumulation and subsequent purification of **muconolactone**.[6]

Signaling Pathway: The Catechol Branch of the β -Ketoadipate Pathway

The following diagram illustrates the enzymatic conversion of catechol to intermediates of the tricarboxylic acid (TCA) cycle. The pathway highlights the role of **muconolactone** as a central intermediate.



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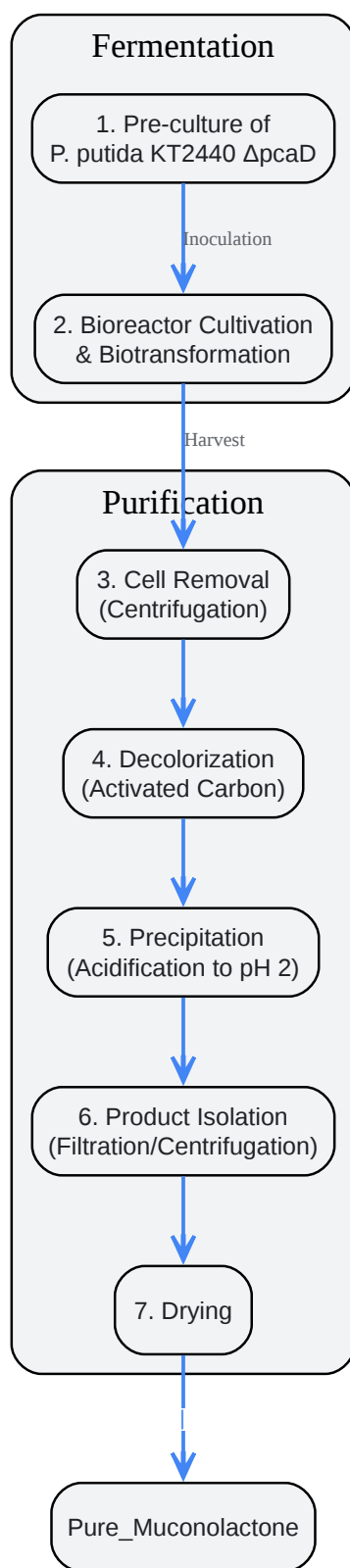
The Catechol Branch of the β -Ketoadipate Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, purification, and analysis of **muconolactone**. These protocols are synthesized from established research practices.

Microbial Production and Purification Workflow

The overall process for producing and isolating **muconolactone** from a microbial culture is depicted below.



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Workflow for **Muconolactone** Production and Purification.

Protocol 1: Production and Purification of Muconolactone

This protocol details the steps for producing **muconolactone** using a *Pseudomonas putida* KT2440 Δ pcaD mutant strain and purifying it from the fermentation broth.[6][7]

1. Strain and Culture Conditions:

- Microorganism: *Pseudomonas putida* KT2440 with a deletion in the *pcaD* gene.
- Pre-culture Medium (Lysogeny Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
- Fermentation Medium (Mineral Medium): Per liter: 3.5 g $\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$, 7.0 g KH_2PO_4 , 1 g $(\text{NH}_4)_2\text{SO}_4$, supplemented with a carbon source (e.g., 10 g/L glucose or glycerol) and a trace mineral solution.[8]
- Growth Conditions: Cultures are grown at 30°C with agitation (e.g., 200 rpm) to ensure adequate aeration.[8]

2. Fermentation and Biotransformation:

- Inoculate 50 mL of pre-culture medium with a single colony of *P. putida* KT2440 Δ pcaD and incubate overnight.
- Use the pre-culture to inoculate a bioreactor containing the fermentation medium to an initial optical density at 600 nm (OD_{600}) of 0.1.[8]
- Maintain the pH at 7.0 through the automated addition of 1 N NaOH and 1 N HCl.[8] Maintain dissolved oxygen above 20% by adjusting the agitation and aeration rate.
- Once the culture reaches a desired cell density (e.g., OD_{600} of 10-15), induce the pathway by adding the precursor, protocatechuic acid, to the medium at a specified concentration (e.g., 5-10 g/L).
- Continue the fermentation for 24-48 hours, monitoring the conversion of the precursor and the production of **muconolactone** via HPLC analysis.

3. Extraction and Purification:

- Harvest the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) to remove the bacterial cells.[9]
- Treat the resulting supernatant with activated carbon (e.g., 1% w/v) for 1 hour with stirring to remove colored impurities.[7]
- Remove the activated carbon by filtration.
- Acidify the clarified supernatant to a pH of 2 using a strong acid (e.g., 32% HCl) and hold at a low temperature (e.g., 5°C) to facilitate the precipitation of **muconolactone**. [7]
- Collect the precipitated **muconolactone** by filtration or centrifugation.
- Wash the product with cold, acidified water (pH 2) to remove residual soluble impurities.
- Dry the purified **muconolactone** under vacuum to obtain the final product.

Protocol 2: HPLC Quantification of Muconolactone

This protocol provides a general framework for the quantitative analysis of **muconolactone** using reverse-phase high-performance liquid chromatography (HPLC).

1. Apparatus and Materials:

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Standard: Purified **muconolactone** of known concentration for calibration.

2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm (or as determined by UV-Vis scan of a standard).
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B
 - 20-25 min: Re-equilibration at 5% B

3. Sample Preparation and Analysis:

- Prepare a series of standard solutions of **muconolactone** in the mobile phase A to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Collect samples from the fermentation broth at various time points.
- Centrifuge the samples to pellet cells and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
- Dilute the filtered samples as necessary with mobile phase A to fall within the range of the calibration curve.
- Inject the prepared standards and samples onto the HPLC system.
- Quantify the concentration of **muconolactone** in the samples by comparing the peak area to the calibration curve generated from the standards.

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- To cite this document: BenchChem. [A Technical Guide to Muconolactone: Chemical Properties, Biosynthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205914#muconolactone-cas-number-and-chemical-identifiers]

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